

# Chemical structure and IUPAC nomenclature of 1-Bromo-2,2-dimethylbutane

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Compound of Interest

Compound Name: 1-Bromo-2,2-dimethylbutane

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# A Comprehensive Technical Guide to 1-Bromo-2,2-dimethylbutane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-Bromo-2,2-dimethylbutane**, a significant alkyl halide in organic synthesis. The document details its chemical structure, IUPAC nomenclature, physicochemical properties, and key experimental protocols related to its synthesis and reactivity.

#### **Chemical Structure and IUPAC Nomenclature**

**1-Bromo-2,2-dimethylbutane** is a halogenated alkane with the chemical formula C<sub>6</sub>H<sub>13</sub>Br.[1] [2][3] Its structure is characterized by a butane backbone with a bromine atom attached to the first carbon (C1) and two methyl groups on the second carbon (C2). This arrangement, specifically the bromine on a primary carbon adjacent to a quaternary carbon, results in a neopentyl-like system.[4] This configuration imparts considerable steric hindrance around the electrophilic carbon, making it a valuable substrate for investigating the effects of steric bulk on reaction mechanisms.[4]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **1-bromo-2,2-dimethylbutane**.[2][3] The nomenclature is derived as follows:

• Butane: The longest continuous carbon chain consists of four carbon atoms.



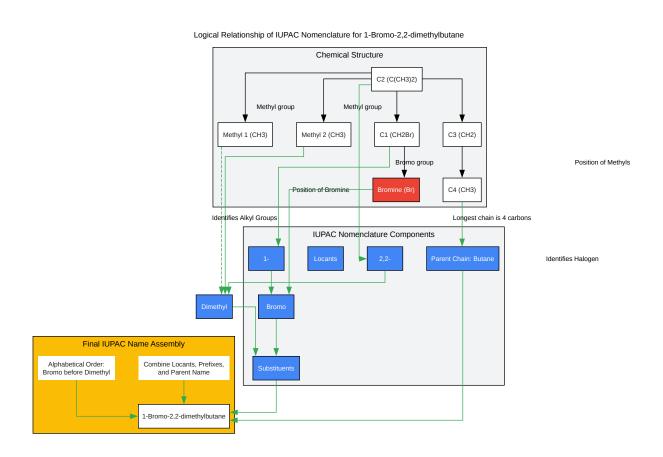




- 2,2-dimethyl: Two methyl groups are attached to the second carbon atom of the butane chain.
- 1-bromo: A bromine atom is substituted on the first carbon atom of the butane chain.

The substituents are listed alphabetically (bromo before dimethyl), and locants (numbers) are assigned to give the substituents the lowest possible numbering.





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Caption: IUPAC nomenclature derivation for 1-Bromo-2,2-dimethylbutane.



# **Physicochemical and Spectroscopic Data**

The properties of **1-Bromo-2,2-dimethylbutane** are summarized below. This data is crucial for designing experimental conditions and for the structural elucidation of reaction products.

Table 1: General and Physicochemical Properties

Property	Value	Reference(s)
CAS Number	62168-42-7	[1][2][4]
Molecular Formula	C <sub>6</sub> H <sub>13</sub> Br	[1][2][3]
Molecular Weight	165.07 g/mol	[1][2][4]
Melting Point	-44.22 °C (estimate)	[1]
Boiling Point	147.26 °C (estimate)	[1]
Density	1.1669 g/mL (estimate)	[1]
Refractive Index	1.4447	[1]
SMILES	CCC(C)(C)CBr	[1][2]

| InChikey | YEAAJBCWOAEKNF-UHFFFAOYSA-N |[2] |

Table 2: Predicted Spectroscopic Data

Spectroscopy	Predicted Features	Reference(s)
<sup>1</sup> H NMR	Signals corresponding to the ethyl, methyl, and bromomethyl protons.	[4]
<sup>13</sup> C NMR	Distinct signals for the four unique carbon environments.	[4]

| Mass Spectrometry | Key fragmentation pathways include the loss of a •CH<sub>2</sub>Br radical, leading to a stable tert-pentyl cation. |[4] |



# Experimental Protocols Synthesis via Radical Bromination of 2,2 Dimethylbutane

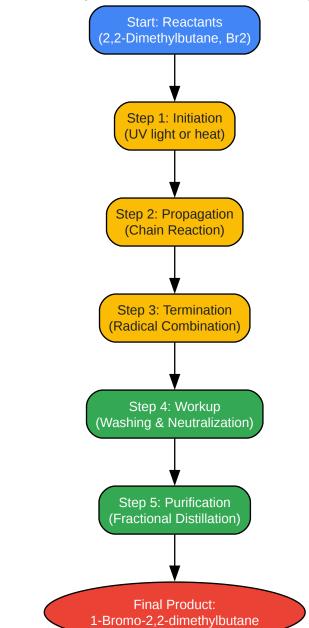
A primary method for synthesizing **1-Bromo-2,2-dimethylbutane** is the free-radical bromination of 2,2-dimethylbutane.[4] This reaction typically yields a mixture of isomeric products, and reaction conditions must be controlled to favor the desired product.

Reaction: (CH<sub>3</sub>)<sub>3</sub>CCH<sub>2</sub>CH<sub>3</sub> + Br<sub>2</sub> --(uv light/heat)--> (CH<sub>3</sub>)<sub>3</sub>CCH(Br)CH<sub>3</sub> + (CH<sub>3</sub>)<sub>2</sub>C(Br)CH<sub>2</sub>CH<sub>3</sub> + CH<sub>3</sub>CH<sub>2</sub>C(CH<sub>3</sub>)<sub>2</sub>CH<sub>2</sub>Br + HBr

#### Protocol:

- Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br2) into two bromine radicals (Br•) using UV light or heat.[4]
- Propagation:
  - A bromine radical abstracts a hydrogen atom from 2,2-dimethylbutane to form hydrogen bromide (HBr) and an alkyl radical.
  - The resulting alkyl radical then reacts with another molecule of Br<sub>2</sub> to form the bromoalkane product and a new bromine radical, which continues the chain reaction.[4]
- Termination: The chain reaction concludes when two radicals combine. This can involve the combination of two bromine radicals, two alkyl radicals, or an alkyl and a bromine radical.[4]
- Workup and Purification: The reaction mixture is typically washed with a reducing agent solution (e.g., sodium thiosulfate) to remove excess bromine, followed by washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO<sub>4</sub>), and the product is purified by fractional distillation to separate the isomeric bromoalkanes.





Workflow for Synthesis of 1-Bromo-2,2-dimethylbutane

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Caption: Synthesis workflow via radical bromination.

# **Reactivity and Applications**

**1-Bromo-2,2-dimethylbutane** is a sterically hindered primary alkyl halide. This structural feature significantly influences its reactivity in nucleophilic substitution and elimination



#### reactions.

- SN2 Reactions: The significant steric hindrance at the β-carbon impedes the backside attack required for the SN2 mechanism, making these reactions very slow.[4]
- SN1 Reactions: While SN1 reactions are possible, the primary nature of the substrate means carbocation formation is not highly favored without rearrangement.
- E2 Reactions: When reacted with a strong, bulky base, E2 elimination is a likely pathway, leading to the formation of alkenes.
- E1 Reactions: Under conditions that favor carbocation formation (e.g., solvolysis in a polar protic solvent), E1 elimination can occur, often accompanied by carbocation rearrangements. [5][6]

Due to these characteristics, **1-Bromo-2,2-dimethylbutane** serves as an excellent model compound for studying the interplay between steric effects and reaction mechanisms in organic chemistry.[4] It is also used as an alkylating agent to introduce the bulky neohexyl group in the synthesis of more complex molecules.[4]

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